molecular formula C16H23N5O B12232512 N,5-dimethyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B12232512
M. Wt: 301.39 g/mol
InChI Key: FNEXBNNFQZPORS-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and oxazole intermediates, followed by their coupling with the pyrimidine moiety. Common reagents used in these reactions include methylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N,5-dimethyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, piperidine-containing molecules, and oxazole-based compounds. Examples include:

    Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine.

    Piperidine-containing molecules: Compounds such as piperidine itself and its derivatives.

    Oxazole-based compounds: Molecules like oxazoline and oxazole derivatives.

Uniqueness

What sets N,5-dimethyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}pyrimidin-2-amine apart is its unique combination of these three distinct moieties. This structural complexity can confer unique properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

N,5-dimethyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H23N5O/c1-12-8-17-16(18-9-12)20(3)15-5-4-6-21(11-15)10-14-7-13(2)22-19-14/h7-9,15H,4-6,10-11H2,1-3H3

InChI Key

FNEXBNNFQZPORS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCCC(C2)N(C)C3=NC=C(C=N3)C

Origin of Product

United States

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